Imidazol-1-YL-oxo-acetic acid tert-butyl ester

Description

Significance of Imidazole (B134444) Scaffolds in Modern Synthetic Methodologies

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of modern organic and medicinal chemistry. researchgate.net This structural motif is prevalent in a vast array of natural products, including the essential amino acid histidine and the neurotransmitter histamine. researchgate.net In the realm of pharmaceuticals, the imidazole scaffold is a "privileged structure," appearing in numerous therapeutic agents with diverse activities, including antifungal, anticancer, and antihypertensive properties. nih.govchemicalbook.com

Its significance in synthetic methodologies stems from several key features. The imidazole nucleus is relatively stable, yet its nitrogen atoms provide versatile points for functionalization and interaction. enovationchem.com One nitrogen atom is basic, resembling a pyridine-like nitrogen, while the other is non-basic when protonated, similar to a pyrrole-like nitrogen. This amphoteric nature allows it to act as both a proton donor and acceptor, facilitating various chemical transformations. ajgreenchem.com Furthermore, imidazole and its derivatives are excellent nucleophiles and can form N-acylimidazolium intermediates, which are highly effective acyl transfer agents used extensively in synthesis. researchgate.netnih.gov This reactivity makes the imidazole scaffold an invaluable tool for constructing complex molecules.

Overview of Alpha-Heteroatom-Substituted Acetates in Chemical Synthesis

In a broad sense, alpha-heteroatom-substituted acetates are carboxylic acid ester derivatives where the carbon atom adjacent to the carbonyl group (the α-carbon) bears a non-carbon atom such as nitrogen, oxygen, or sulfur. This substitution pattern profoundly influences the molecule's reactivity, making these compounds versatile building blocks in synthesis. The heteroatom can stabilize adjacent charges, activate the α-position for nucleophilic substitution, or direct stereochemical outcomes.

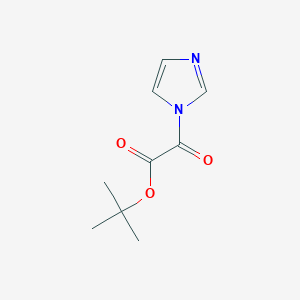

The title compound, Imidazol-1-YL-oxo-acetic acid tert-butyl ester, represents a specific and highly activated subclass. Its structure is more accurately described as an N-acyl imidazole derivative of a tert-butyl alpha-keto ester (tert-butyl glyoxylate). In this arrangement, the imidazole's nitrogen atom is directly attached to a carbonyl group, which is, in turn, adjacent to the ester carbonyl. This creates a highly electrophilic N-acyl imidazole system, known for its role as a potent acylating agent. researchgate.netkyoto-u.ac.jp These reagents are prized for their ability to transfer acyl groups to nucleophiles under mild conditions, exhibiting moderate reactivity and good stability in aqueous environments. nih.gov

Rationale for Dedicated Research on this compound

Dedicated research into this compound is justified by its potential as a specialized and highly reactive synthetic intermediate. The molecule's structure uniquely combines two key functional groups:

An Activated N-Acyl Imidazole: This moiety is an excellent leaving group, rendering the adjacent carbonyl carbon highly susceptible to nucleophilic attack. This functionality is often employed for the efficient formation of amides, esters, and other carbonyl derivatives under mild conditions. nih.govkyoto-u.ac.jp

A Tert-butyl Alpha-Keto Ester: The alpha-keto ester portion is a versatile pharmacophore and synthetic handle, while the tert-butyl group serves as a robust protecting group that can be removed under specific acidic conditions without affecting other sensitive parts of a molecule.

The combination of these features in a single molecule suggests its utility as a bifunctional building block for introducing the tert-butoxycarbonyl-glyoxylyl moiety into complex structures, such as peptides or natural products. Its high reactivity, conferred by the N-acyl imidazole group, allows for precise and efficient bond formation, making it a valuable tool for advanced organic synthesis and the development of novel chemical entities.

Physicochemical and Spectroscopic Profile

While detailed, peer-reviewed experimental studies on this compound are not extensively available in public literature, its physicochemical and spectroscopic properties can be predicted based on its known structure and the characteristic behavior of its constituent functional groups.

Predicted Physicochemical Properties

The fundamental properties of the molecule can be calculated from its structure. These values are essential for its identification and handling in a laboratory setting.

| Property | Value |

| CAS Number | 75716-83-5 |

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.21 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)C(=O)N1C=CN=C1 |

| Appearance | Predicted: White to off-white solid |

Disclaimer: The data in the table above is calculated or predicted based on the chemical structure and has not been derived from direct experimental analysis of the compound.

Characteristic Spectroscopic Data

Spectroscopic analysis is critical for confirming the structure of a synthesized compound. The following table outlines the expected characteristic signals for this compound in standard spectroscopic analyses like Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).

| Spectroscopy | Characteristic Feature | Expected Signal / Chemical Shift (ppm) |

| IR (Infrared) | C=O stretch (N-acyl imidazole) | ~1750-1780 cm⁻¹ (strong) |

| C=O stretch (α-keto ester) | ~1730-1750 cm⁻¹ (strong) | |

| C-H stretch (tert-butyl) | ~2980 cm⁻¹ | |

| C-O stretch (ester) | ~1150-1250 cm⁻¹ | |

| ¹H NMR | tert-butyl protons (-C(CH₃)₃) | ~1.5 - 1.6 ppm (singlet, 9H) |

| Imidazole protons | ~7.0 - 8.5 ppm (3 distinct signals, 1H each) | |

| ¹³C NMR | Carbonyl carbon (N-acyl) | ~160 - 165 ppm |

| Carbonyl carbon (keto) | ~175 - 185 ppm | |

| Carbonyl carbon (ester) | ~160 - 165 ppm | |

| Quaternary carbon (-C (CH₃)₃) | ~82 - 85 ppm | |

| Methyl carbons (-C(CH₃ )₃) | ~28 ppm | |

| Imidazole carbons | ~117 - 145 ppm (3 signals) |

Disclaimer: The spectroscopic data presented in this table are predicted values based on typical chemical shifts and absorption frequencies for the respective functional groups (N-acyl imidazoles, α-keto esters, tert-butyl esters). researchgate.netscispace.comrsc.org Actual experimental values may vary depending on the solvent and other analytical conditions.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-imidazol-1-yl-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-9(2,3)14-8(13)7(12)11-5-4-10-6-11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADVCRKWTJARKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)N1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459049 | |

| Record name | IMIDAZOL-1-YL-OXO-ACETIC ACID TERT-BUTYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75716-83-5 | |

| Record name | 1,1-Dimethylethyl α-oxo-1H-imidazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75716-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | IMIDAZOL-1-YL-OXO-ACETIC ACID TERT-BUTYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Imidazol 1 Yl Oxo Acetic Acid Tert Butyl Ester

N-Alkylation Approaches to Imidazole-1-yl-acetates

N-alkylation stands as the most direct and widely employed strategy for synthesizing Imidazol-1-YL-oxo-acetic acid tert-butyl ester. This approach involves the reaction of imidazole (B134444) with a suitable tert-butyl acetate (B1210297) precursor, typically a haloacetate, in the presence of a base and often a catalyst.

Direct Alkylation of Imidazole with Tert-Butyl Haloacetates

The direct reaction between imidazole and a tert-butyl haloacetate, such as tert-butyl chloroacetate (B1199739) or tert-butyl bromoacetate (B1195939), is a common method for synthesizing the target ester. nih.govresearchgate.netajgreenchem.com The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the haloacetate, displacing the halide ion.

The nature of the halogen atom in the tert-butyl haloacetate serves as a critical factor in the efficiency of the N-alkylation reaction. Bromoacetates are generally more reactive than chloroacetates due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making bromide a better leaving group.

However, practical synthesis often favors tert-butyl chloroacetate due to its lower cost and greater commercial availability. researchgate.net While tert-butyl bromoacetate might offer higher reactivity, potentially leading to faster reaction times or milder conditions, the economic advantages of tert-butyl chloroacetate often make it the reagent of choice for large-scale production. nih.govresearchgate.net One reported synthesis using tert-butyl bromoacetate resulted in a 50% yield, while a separate procedure using the more affordable tert-butyl chloroacetate achieved a 75% yield under optimized conditions. nih.govresearchgate.net

The molar ratio of the reactants significantly influences the outcome of the N-alkylation, particularly in preventing side reactions like di-alkylation. ajgreenchem.com A common strategy involves using an excess of imidazole relative to the alkylating agent to favor mono-alkylation. However, optimized procedures have been developed using a slight excess of the alkylating agent.

For instance, a successful synthesis involved reacting imidazole (1.0 equivalent) with tert-butyl chloroacetate (1.2 equivalents) in the presence of potassium carbonate (1.4 equivalents). nih.govresearchgate.net This specific stoichiometry, refluxing in ethyl acetate for 10 hours, resulted in a 75% yield of the desired product. nih.govresearchgate.net Another method reports using 2.0 equivalents of imidazole with 1.0 equivalent of tert-butyl bromoacetate. nih.gov Careful control of these ratios is essential for maximizing the yield of the mono-alkylated product and simplifying purification.

| Reactant | Stoichiometric Ratio (eq.) | Reference |

| Imidazole | 1.0 | nih.govresearchgate.net |

| Tert-butyl chloroacetate | 1.2 | nih.govresearchgate.net |

| Potassium Carbonate | 1.4 | nih.govresearchgate.net |

A base is essential in N-alkylation reactions of imidazole to deprotonate the N-H proton, thereby increasing its nucleophilicity and facilitating the attack on the alkylating agent. The choice of base can affect reaction efficiency and the formation of byproducts.

Commonly used bases include alkali metal carbonates, such as potassium carbonate (K₂CO₃). nih.govajgreenchem.com While effective, it has been noted that weaker bases like alkali metal carbonates may be less suitable for this reaction, potentially leading to the formation of di-acid impurities. ajgreenchem.com Stronger bases, such as potassium tert-butoxide, are suggested to be preferable to minimize such side reactions. ajgreenchem.com In one documented procedure, powdered potassium carbonate was successfully used in ethyl acetate to yield the product. nih.gov Another approach utilized a combination of potassium hydroxide (B78521) (KOH) and K₂CO₃ when tert-butyl bromoacetate was the alkylating agent. nih.gov The selection of the base is therefore a compromise between reactivity, cost, and the desired purity of the final product. An environmentally friendly protocol has also been developed that utilizes powdered potassium carbonate in a solvent-free medium. ajgreenchem.comajgreenchem.com

| Base | Alkylating Agent | Solvent | Yield | Reference |

| K₂CO₃ | tert-butyl chloroacetate | Ethyl Acetate | 75% | nih.govresearchgate.net |

| KOH / K₂CO₃ | tert-butyl bromoacetate | Not Specified | 50% | nih.gov |

| K₂CO₃ | tert-butyl chloroacetate | Solvent-free | Good | ajgreenchem.comajgreenchem.com |

Catalyst-Assisted N-Alkylation Protocols

To enhance the rate and efficiency of the N-alkylation, various catalytic systems can be employed. Phase-transfer catalysts (PTCs) are particularly effective in reactions involving a solid base (like K₂CO₃) and an organic solvent. These catalysts facilitate the transfer of the base into the organic phase, accelerating the reaction.

Alternative Synthetic Routes and Precursor Transformations

Beyond the direct alkylation with tert-butyl haloacetates, alternative strategies exist. One such approach involves a two-step process starting from benzyl (B1604629) alcohol and chloroacetyl chloride. sciforum.net In this method, benzyl alcohol is first condensed with chloroacetyl chloride in the presence of a base like N,N-diisopropylethylamine to form benzyl 2-chloroacetate. sciforum.net This intermediate is then reacted with imidazole in a subsequent N-alkylation step, catalyzed by potassium carbonate, to produce benzyl 2-(1H-imidazol-1-yl)acetate. sciforum.net While this route does not directly yield the tert-butyl ester, the resulting benzyl ester can be subsequently transformed, for example, through acidic hydrolysis, to provide the core imidazol-1-yl-acetic acid structure, which can then be esterified to the desired tert-butyl ester in a separate step. sciforum.net This multi-step approach offers an alternative when direct alkylation with tert-butyl haloacetates presents challenges.

Derivatization from Related Imidazole Carboxylic Acid Precursors

A primary and practical method for synthesizing the title compound is through the N-alkylation of imidazole with a suitable tert-butyl acetate derivative. This approach directly introduces the desired side chain onto the imidazole ring.

The reaction typically involves treating imidazole with tert-butyl chloroacetate or tert-butyl bromoacetate in the presence of a base. nih.govsciforum.net The base plays a crucial role in deprotonating the imidazole, thereby activating it for nucleophilic attack on the haloacetate ester. A variety of bases can be employed, with potassium carbonate (K2CO3) being a common and effective choice. nih.gov

One documented procedure involves refluxing imidazole with tert-butyl chloroacetate and powdered potassium carbonate in a solvent such as ethyl acetate. nih.gov After several hours of reflux, a standard workup procedure involving quenching with water and extraction with an organic solvent isolates the desired ester in good yield. nih.gov An alternative synthesis route utilized tert-butyl bromoacetate with a combination of bases (KOH-K2CO3) and an expensive catalyst, which resulted in a 50% yield. nih.gov

Approaches Involving Tert-Butyl Glyoxylate (B1226380) Intermediates

The synthesis of this compound via pathways involving tert-butyl glyoxylate intermediates is not extensively documented in the available scientific literature. While glyoxylic acid derivatives are utilized in the synthesis of more complex imidazole-containing scaffolds, their direct application to form the title compound through methods like N-acylation appears to be a less common or explored route. N-acyl imidazoles are a class of reactive compounds used in various acyl transfer reactions, but their synthesis typically involves activating carboxylic acids or reacting with acyl chlorides rather than glyoxylates. nih.govnih.govkyoto-u.ac.jpgoogle.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. These principles are highly relevant to the production of this compound.

Solvent-Free Reaction Conditions

A significant advancement in the synthesis of this compound's precursors aligns with green chemistry through the use of solvent-free reaction conditions. ajgreenchem.com An environmentally friendly protocol has been developed for the N-alkylation of imidazole with tert-butyl chloroacetate in the presence of a base like powdered potassium carbonate, entirely without a solvent medium. ajgreenchem.com

This solvent-free approach offers several advantages:

Reduced Environmental Impact : It eliminates the use of hazardous organic solvents, preventing their release into the environment. ajgreenchem.com

Increased Efficiency : These reactions often lead to high yields. ajgreenchem.com

Simplified Work-up : The absence of a solvent simplifies the product isolation process, often requiring only the addition of water to separate the product. ajgreenchem.com

Such methods represent a more sustainable and efficient alternative to traditional solvent-based syntheses. ajgreenchem.com

Atom Economy and Process Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the final product. In the context of synthesizing this compound via N-alkylation of imidazole with tert-butyl haloacetates, the atom economy is not 100%. The reaction generates a salt byproduct (e.g., KCl or KBr) from the base and the leaving group.

Flow Chemistry Applications and Advantages

Flow chemistry, or continuous-flow synthesis, offers a promising platform for the synthesis of imidazole derivatives and could be applied to the production of this compound. Although specific applications to this exact molecule are not detailed, the general advantages of flow chemistry are significant.

Key benefits of flow chemistry include:

Enhanced Safety : Better control over reaction temperature and pressure, especially for exothermic reactions.

Improved Reproducibility and Scalability : Precise control over reaction parameters ensures consistent product quality and allows for easier scaling of production.

Increased Efficiency : Improved mixing and heat transfer can lead to shorter reaction times and higher yields.

This technology represents a modern approach to chemical synthesis that aligns with green chemistry principles by potentially reducing energy consumption and waste generation.

Optimization Strategies for Yield and Purity in Synthesis

Optimizing the synthesis of this compound is critical for achieving high yields and purity, which is essential for its use as a chemical intermediate. Research has focused on refining the N-alkylation reaction conditions.

Key parameters that have been optimized include the choice of base, the molar ratio of reactants, and the solvent. For instance, in a solvent-free synthesis, the effect of different bases such as potassium carbonate (K2CO3), sodium hydroxide (NaOH), and potassium hydroxide (KOH) was studied. It was found that the choice of base significantly impacts the formation of impurities, particularly a di-alkylation byproduct. ajgreenchem.com

Studies have shown that using a weaker base like K2CO3 can be effective, while stronger bases might be preferred to suppress certain side reactions. nih.govajgreenchem.com The molar ratio of tert-butyl chloroacetate to imidazole is also a critical factor; using an equimolar amount or a slight excess of the alkylating agent has been investigated to maximize the yield of the mono-alkylated product while minimizing the formation of the di-acid impurity. ajgreenchem.com One optimized procedure using K2CO3 in refluxing ethyl acetate reported a yield of 75%. researchgate.net

Below is a table summarizing findings from an optimization study for the solvent-free synthesis of the precursor to imidazol-1-yl-acetic acid hydrochloride.

Table 1: Optimization of Reaction Conditions for Imidazol-1-YL-acetic acid tert-butyl ester Synthesis

| Entry | Base | Molar Ratio (TBCA:Imidazole) | Di-acid Impurity (%) |

|---|---|---|---|

| 1 | K2CO3 | 1.10:1 | 0.81 |

| 2 | NaOH | 1.10:1 | 0.58 |

| 3 | KOH | 1.10:1 | 0.53 |

| 4 | KOH | 1.00:1 | <0.50 |

| 5 | KOH | 1.20:1 | 4.49 |

TBCA: tert-butyl chloroacetate. Data sourced from a study on solvent-free synthesis. ajgreenchem.com

This data illustrates that careful control of stoichiometry and the selection of the base are crucial for achieving high purity. ajgreenchem.com

Chemical Reactivity and Transformation Mechanisms of Imidazol 1 Yl Oxo Acetic Acid Tert Butyl Ester

Ester Cleavage and Hydrolysis Reactions

The tert-butyl ester group is a widely used protecting group for carboxylic acids due to its stability under basic and nucleophilic conditions, while being readily cleavable under acidic conditions. acsgcipr.org The cleavage reactions of the tert-butyl ester in Imidazol-1-yl-oxo-acetic acid tert-butyl ester are central to its utility in multi-step syntheses.

Acid-mediated deprotection of tert-butyl esters is a standard procedure in organic chemistry. This transformation can be achieved using either strong protic acids (Brønsted acids) like hydrochloric acid (HCl) or Lewis acids such as titanium tetrachloride (TiCl4). researchgate.net The underlying mechanism involves the formation of a stable tert-butyl carbocation. acsgcipr.orgresearchgate.net

Lewis acids are effective reagents for the cleavage of tert-butyl esters, often providing milder conditions compared to strong protic acids. researchgate.net A probable mechanism for Lewis acid-mediated tert-butyl ester hydrolysis involves the coordination of the Lewis acid (e.g., TiCl4, ZnBr2) to the carbonyl oxygen of the ester. researchgate.net This coordination increases the electrophilicity of the carbonyl carbon and polarizes the ester group.

The key step is the cleavage of the oxygen-tert-butyl bond (an alkyl-oxygen cleavage), which is facilitated by the formation of the highly stable tertiary carbocation (tert-butyl cation). acsgcipr.org This process is distinct from the acyl-oxygen cleavage typical for less hindered esters. In the case of this compound, the Lewis acid would coordinate to the ester's carbonyl oxygen, weakening the O-C(CH3)3 bond and leading to its heterolytic cleavage. The resulting tert-butyl cation is then typically quenched by a nucleophile or undergoes elimination to form isobutylene (B52900). researchgate.netstackexchange.com

Table 1: Lewis Acids in Tert-Butyl Ester Cleavage

| Lewis Acid | Typical Conditions | Notes |

|---|---|---|

| Titanium tetrachloride (TiCl4) | Aprotic solvent (e.g., CH2Cl2), low temperature | Powerful Lewis acid, can affect other functional groups. |

| Zinc bromide (ZnBr2) | CH2Cl2, room temperature | Milder reagent, often used for selective deprotection. researchgate.netsemanticscholar.org |

| Ytterbium triflate (Yb(OTf)3) | Nitromethane, 45-50°C | Catalytic amounts, offers high selectivity. |

Proton-catalyzed hydrolysis of tert-butyl esters, including that of this compound, typically proceeds through an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. oup.com This pathway is favored due to the ability of the tert-butyl group to form a stable carbocation.

The mechanism involves two primary steps:

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen atom by a strong acid like HCl. acsgcipr.org This step increases the electrophilicity of the carbonyl carbon, but more importantly, it makes the alkoxy group a better leaving group.

Carbocation Formation: The protonated ester undergoes unimolecular cleavage of the bond between the oxygen and the tert-butyl group. researchgate.netoup.com This is the rate-determining step and results in the formation of the corresponding carboxylic acid and a tert-butyl cation. The cation is subsequently neutralized, often by eliminating a proton to form isobutylene gas. stackexchange.com

This mechanism is shared by other acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group. researchgate.net The use of acids like trifluoroacetic acid (TFA) is also common for this transformation. stackexchange.com

Tert-butyl esters exhibit high stability under basic conditions and are generally resistant to base-catalyzed hydrolysis or transesterification that proceeds via a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. organic-chemistry.org This resistance is attributed to the significant steric hindrance posed by the bulky tert-butyl group, which impedes the approach of a nucleophile (like an alkoxide or hydroxide) to the electrophilic carbonyl carbon.

While standard base-catalyzed transesterification is unfavorable, forcing conditions or specialized reagents may achieve this transformation, though it is not a common or synthetically useful reaction for this class of esters. For this compound, cleavage under basic conditions is not a preferred method due to the stability of the ester and potential side reactions involving the reactive N-acyl imidazole (B134444) group, which could be susceptible to cleavage under strongly basic conditions. chemistry-online.com

The unique acid-labile nature of the tert-butyl group allows for its selective removal in the presence of other, more robust ester functionalities such as methyl, ethyl, or benzyl (B1604629) esters. This orthogonality is a cornerstone of its use in protecting group strategies. The selective cleavage is possible because the conditions required to form the stable tert-butyl cation are significantly milder than those needed to hydrolyze other alkyl esters, which typically react through a slower, bimolecular pathway. acsgcipr.org

Mild Lewis acids or specific catalytic systems have been developed to enhance this selectivity. For example, ytterbium triflate (Yb(OTf)3) has been shown to catalyze the deprotection of tert-butyl esters selectively in the presence of other esters with high yields. Similarly, using silica (B1680970) gel in refluxing toluene (B28343) has been reported as a mild and selective method for cleaving tert-butyl esters over other acid-sensitive groups. researchgate.net This selectivity would allow for the deprotection of the tert-butyl ester in this compound while leaving other, less reactive ester groups in a more complex molecule intact.

Table 2: Reagents for Selective Tert-Butyl Ester Cleavage

| Reagent | Conditions | Selectivity Over |

|---|---|---|

| Ytterbium triflate (Yb(OTf)3) | 5 mol%, Nitromethane, 45-50°C | Methyl, Ethyl, Benzyl esters |

| Silica Gel (flash grade) | Refluxing toluene | Trimethylsilylethyl (TMSE) esters, tert-butyl ethers researchgate.net |

| Trifluoroacetic Acid (TFA) | CH2Cl2, 0°C to RT | Generally cleaves other acid-labile groups, selectivity can be temperature-dependent. |

Acid-Mediated De-tert-butylation Mechanisms (e.g., TiCl4, HCl)

Nucleophilic Reactivity of the Imidazole Nitrogen and Ester Carbonyl

N-acyl imidazoles are well-established as efficient acyl transfer reagents, often compared in reactivity to acid anhydrides or acid halides. chemistry-online.comnih.gov This high reactivity stems from the fact that the imidazole anion is a good leaving group, stabilized by resonance. Consequently, the carbonyl carbon attached to the imidazole ring is highly electrophilic and susceptible to nucleophilic attack. nih.govkyoto-u.ac.jp Nucleophiles such as alcohols, amines, or Grignard reagents will readily add to this carbonyl carbon, leading to the transfer of the oxo-acetic acid tert-butyl ester group and the release of imidazole. chemistry-online.com This is an example of a nucleophilic acyl substitution reaction.

In contrast, the carbonyl carbon of the tert-butyl ester is significantly less reactive towards nucleophiles. masterorganicchemistry.com The steric bulk of the tert-butyl group hinders the approach of nucleophiles, and the electron-donating character of the alkoxy oxygen reduces the electrophilicity of the carbonyl carbon. chemistrysteps.com

Therefore, when this compound is treated with a nucleophile, the reaction will overwhelmingly occur at the more reactive N-acyl carbonyl center. kyoto-u.ac.jpnih.gov The imidazole nitrogen that is not part of the amide linkage (N-3) is basic and can be protonated or coordinate to Lewis acids, but the primary site of nucleophilic attack on the N-acyl imidazole system is the carbonyl carbon. chemistry-online.comresearchgate.net The attack on the carbonyl carbon changes its hybridization from sp2 to sp3, forming a tetrahedral intermediate, which then collapses to expel the imidazole leaving group. masterorganicchemistry.comlibretexts.orgacademie-sciences.fr

Electrophilic Reactivity of the Imidazole Ring

The imidazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. nih.gov Generally, electrophilic substitution on an imidazole ring is more favorable than on analogous five-membered rings like pyrazole (B372694) or thiazole. globalresearchonline.net The substitution typically occurs at the C-4 and C-5 positions, which possess higher electron densities compared to the C-2 position. nih.govglobalresearchonline.net

In the case of this compound, the N-1 substituent, the oxo-acetic acid tert-butyl ester group, is an N-acyl-like group. N-acyl imidazoles are known to be unique electrophiles with moderate reactivity. nih.gov The presence of this electron-withdrawing group at the N-1 position influences the reactivity of the imidazole ring towards electrophiles. While the imidazole ring itself is electron-rich, the N-acyl group can modulate this reactivity.

Protonation of the imidazole ring at the N-3 position can form an imidazolium (B1220033) ion, which significantly enhances the electrophilic character of substituents attached to the ring. nih.gov This suggests that under acidic conditions, the reactivity of the entire molecule towards nucleophiles could be enhanced.

Common electrophilic substitution reactions for imidazoles include nitration, sulfonation, and halogenation. uobabylon.edu.iq For this compound, these reactions would be expected to yield products substituted at the C-4 and/or C-5 positions. The precise regioselectivity would be influenced by the electronic and steric effects of the N-1 substituent.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Imidazole Derivatives

| Electrophile | Reagents | Expected Position of Substitution on Imidazole Ring |

| Nitronium ion (NO₂⁺) | HNO₃ / H₂SO₄ | C-4 and C-5 |

| Sulfur trioxide (SO₃) | Fuming H₂SO₄ | C-4 and C-5 |

| Bromonium ion (Br⁺) | Br₂ in CHCl₃ | C-2, C-4, and C-5 (poly-substitution possible) |

| Iodonium ion (I⁺) | I₂ / alkaline conditions | C-2, C-4, and C-5 (poly-substitution possible) |

Redox Transformations of the Oxo-Acetic Acid Moiety

The oxo-acetic acid moiety of the molecule contains an α-keto ester functionality, which is amenable to both reduction and oxidation reactions.

Reduction:

The α-keto group can be selectively reduced to an α-hydroxy group. Several methods have been developed for the chemoselective reduction of α-keto esters to the corresponding α-hydroxy esters. These methods often aim to avoid the reduction of other functional groups within the molecule.

One such method employs rongalite (sodium hydroxymethanesulfinate) as a reducing agent in a transition metal- and hydride-free protocol. acs.org This reaction proceeds via a radical mechanism and has been shown to be effective for a wide range of α-keto esters, affording α-hydroxy esters in high yields. acs.org Another common method involves the use of baker's yeast (Saccharomyces cerevisiae), which can mediate the reduction of α-keto esters to their corresponding (R)-alcohols. nih.govacs.org Additionally, tosylhydrazine in the presence of sodium bicarbonate has been reported to be an effective system for the chemoselective reduction of α-keto esters. researchgate.net

Oxidation:

The α-keto ester moiety can undergo oxidative transformations, though these can sometimes be accompanied by decarboxylation. le.ac.uk Photo-oxidative decarboxylation of α-keto acids and esters can occur, leading to the formation of carbon dioxide. le.ac.uk For more controlled oxidations, nitroxyl (B88944) radicals such as 2-azaadamantane (B3153908) N-oxyl (AZADO) can be used as catalysts in the presence of a co-oxidant like molecular oxygen to achieve the chemoselective oxidation of α-hydroxy acids to α-keto acids. organic-chemistry.orgacs.org While the starting material already contains the α-keto group, this indicates the general susceptibility of this functionality to oxidative conditions. The oxidation of the corresponding α-hydroxy acid, which could be formed via reduction, is a viable pathway to regenerate the α-keto ester. rsc.org

Table 2: Summary of Potential Redox Transformations of the Oxo-Acetic Acid Moiety

| Transformation | Reagents/Catalysts | Product |

| Reduction | Rongalite | Imidazol-1-YL-hydroxy-acetic acid tert-butyl ester |

| Reduction | Baker's Yeast | (R)-Imidazol-1-YL-hydroxy-acetic acid tert-butyl ester |

| Reduction | Tosylhydrazine / NaHCO₃ | Imidazol-1-YL-hydroxy-acetic acid tert-butyl ester |

| Oxidation (of corresponding alcohol) | AZADO / O₂ | This compound |

Thermal Stability and Decomposition Pathways

The thermal stability of this compound will be influenced by both the imidazole ring and the tert-butyl ester group. Imidazole derivatives can exhibit high thermal stability, with some compounds showing decomposition temperatures around 400°C. nih.gov

The tert-butyl ester group, however, is known to be thermally labile. The thermal decomposition of tert-butyl esters typically proceeds through a six-membered cyclic transition state, a type of Ei elimination reaction, to yield isobutylene and the corresponding carboxylic acid. youtube.com This process is often facile due to the stability of the tertiary carbocation-like character in the transition state and the formation of a stable gaseous alkene.

Therefore, it is plausible that the primary thermal decomposition pathway for this compound involves the elimination of isobutylene to form imidazol-1-yl-oxo-acetic acid. At higher temperatures, this carboxylic acid could undergo further decomposition, potentially through decarboxylation. researchgate.net Studies on related imidazole carboxylic acids have shown that decarboxylation can be achieved under various conditions. oup.comsigmaaldrich.com

The decomposition of the imidazole ring itself would likely require significantly higher temperatures. Thermogravimetric analysis (TGA) of various imidazole derivatives has shown that the onset of degradation can vary, but often occurs at elevated temperatures. usc.edunih.gov

Table 3: Predicted Thermal Decomposition Products

| Initial Compound | Primary Decomposition Pathway | Primary Products | Potential Secondary Decomposition | Secondary Products |

| This compound | Elimination of isobutylene | Imidazol-1-yl-oxo-acetic acid and Isobutylene | Decarboxylation of the acid | Imidazole, Carbon Dioxide, Carbon Monoxide |

Detailed Mechanistic Investigations of Key Transformations

Electrophilic Attack on the Imidazole Ring:

The mechanism of electrophilic aromatic substitution on the imidazole ring proceeds through the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The attack is favored at the C-4 or C-5 positions because the resulting intermediate can delocalize the positive charge over the nitrogen atoms without placing a positive charge on the already positively charged N-3 in the case of an N-substituted imidazole. uobabylon.edu.iq

Redox Transformations of the Oxo-Acetic Acid Moiety:

The reduction of α-keto esters with rongalite is proposed to proceed through a radical mechanism. acs.org In this process, rongalite acts as a source of radicals that initiate the reduction cascade. In contrast, reductions mediated by baker's yeast involve enzymatic pathways, where reductase enzymes within the yeast cells are responsible for the stereoselective transfer of a hydride equivalent to the keto group. acs.org

Hydrolysis of the N-Acyl Imidazole Linkage:

While not a primary focus of the outlined sections, the hydrolysis of the N-acyl bond is a relevant transformation. Mechanistic studies on the hydrolysis of N-acylimidazoles suggest that these reactions can proceed through a concerted mechanism without the formation of a stable tetrahedral intermediate, especially when steric hindrance is significant. acs.orgnih.gov The ease of C-N bond breaking is a key factor in the rate of this process.

Thermal Decomposition of the Tert-Butyl Ester:

The thermal decomposition of the tert-butyl ester is a well-studied pericyclic reaction. It proceeds through a concerted, non-polar, six-membered cyclic transition state. youtube.com In this transition state, a gamma-hydrogen from one of the methyl groups of the tert-butyl group is transferred to the carbonyl oxygen, leading to the simultaneous cleavage of the C-O ester bond and the C-H bond, and the formation of a C=C double bond in isobutylene and an O-H bond in the carboxylic acid.

Derivatization and Functionalization Strategies Utilizing Imidazol 1 Yl Oxo Acetic Acid Tert Butyl Ester

Transformations of the Ester Group

The tert-butyl ester moiety is a key functional handle that can be readily converted into other functional groups, such as carboxylic acids, amides, and alcohols. These transformations are fundamental for building molecular complexity, enabling the introduction of new substituents and the formation of critical linkages like peptide bonds.

The hydrolysis or cleavage of the tert-butyl ester to its corresponding carboxylic acid, imidazol-1-yl-acetic acid, is a common and crucial transformation. This conversion unlocks the potential for subsequent reactions such as amidation. nih.govnih.gov Research has established several effective protocols for this deprotection, primarily categorized into non-aqueous acidic cleavage and aqueous hydrolysis.

One widely reported method involves a non-aqueous cleavage using a Lewis acid, such as titanium tetrachloride (TiCl₄), in a chlorinated solvent like dichloromethane. nih.govresearchgate.net This procedure is performed at low temperatures, typically between -15 °C and 0 °C. nih.gov The proposed mechanism suggests that the interaction between the ester's carbonyl oxygen and TiCl₄ facilitates the cleavage of the carbon-oxygen bond of the tert-butyl group. nih.govresearchgate.net The resulting imidazol-1-yl-acetic acid is often isolated as its hydrochloride salt, with yields reported to be around 83%. semanticscholar.org This method is advantageous as it avoids aqueous workups, which can be complicated by the high water solubility of the product. semanticscholar.org

Alternatively, an environmentally benign approach involves the hydrolysis of the ester in water at elevated temperatures (90–95 °C). ajgreenchem.comajgreenchem.com After the hydrolysis is complete, the solution is cooled and treated with concentrated hydrochloric acid to furnish the imidazol-1-yl-acetic acid hydrochloride salt. ajgreenchem.com This method circumvents the use of hazardous solvents and reagents. ajgreenchem.com Earlier methods also employed hydrolysis in water at 100 °C. nih.govsemanticscholar.org

| Method | Reagents and Conditions | Product | Reported Yield | Reference(s) |

| Non-Aqueous Cleavage | Titanium tetrachloride (TiCl₄), Dichloromethane, -15 °C to 0 °C | Imidazol-1-yl-acetic acid HCl | 83% | nih.gov, semanticscholar.org |

| Aqueous Hydrolysis | Water, 90–95 °C, followed by concentrated HCl | Imidazol-1-yl-acetic acid HCl | Good | ajgreenchem.com, ajgreenchem.com |

| Traditional Hydrolysis | Water, 100 °C | Imidazol-1-yl-acetic acid | — | nih.gov, semanticscholar.org |

Once converted to imidazol-1-yl-acetic acid, the carboxyl group is primed for amidation and peptide coupling reactions, forming a stable amide bond with a primary or secondary amine. This reaction is fundamental in peptide synthesis and the creation of various pharmacologically relevant molecules. ias.ac.in The process involves the activation of the carboxylic acid to make the carbonyl carbon more electrophilic, followed by nucleophilic attack from the amine. uniurb.it

A wide variety of coupling reagents have been developed to facilitate this transformation under mild conditions and minimize side reactions like racemization. uniurb.itresearchgate.net These reagents can be broadly classified into carbodiimides (e.g., EDC, DCC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). researchgate.nettandfonline.com The choice of reagent, base (if required), and solvent system is critical for achieving high yields and purity.

A specific challenge in coupling reactions involving N-heterocyclic carboxylic acids like imidazol-1-yl-acetic acid is the potential for the imidazole (B134444) ring itself to interfere with the reaction. For instance, in peptide synthesis involving histidine, which contains an imidazole side chain, incomplete activation of the carboxyl group can sometimes occur. acs.org This suggests that the N-3 nitrogen of the imidazole ring in imidazol-1-yl-acetic acid could potentially interact with the coupling reagents or activated intermediates, requiring careful optimization of reaction conditions.

| Reagent Class | Common Examples | General Application | Reference(s) |

| Carbodiimides | EDC, DCC | General amide and peptide bond formation | tandfonline.com |

| Phosphonium Salts | BOP, PyBOP | Highly efficient reagents for peptide synthesis | tandfonline.com, researchgate.net |

| Aminium Salts | HBTU, HATU | Rapid coupling with low racemization | tandfonline.com |

The ester group of imidazol-1-yl-oxo-acetic acid tert-butyl ester can be reduced to a primary alcohol, yielding 2-(1H-imidazol-1-yl)ethanol. This transformation is typically accomplished using a powerful reducing agent, as the tert-butyl ester is relatively resistant to reduction. libretexts.orgmasterorganicchemistry.com

Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this conversion. libretexts.orgbyjus.com Unlike milder reducing agents such as sodium borohydride (B1222165) (NaBH₄), which are generally ineffective for reducing esters, LiAlH₄ is sufficiently reactive to achieve the transformation to the primary alcohol. libretexts.orgmasterorganicchemistry.com The reaction is conducted in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

The mechanism involves a two-step hydride addition. masterorganicchemistry.com First, a hydride ion from the AlH₄⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester. masterorganicchemistry.comyoutube.com This step forms a tetrahedral intermediate, which then collapses, eliminating the tert-butoxide leaving group to form an intermediate aldehyde. The aldehyde is immediately attacked by a second hydride ion, which, after an acidic or aqueous workup to protonate the resulting alkoxide, yields the final primary alcohol product, 2-(1H-imidazol-1-yl)ethanol. masterorganicchemistry.com

| Reaction | Reagent | Solvent(s) | Expected Product | Reference(s) |

| Ester Reduction | LiAlH₄ | Anhydrous Diethyl Ether, THF | 2-(1H-imidazol-1-yl)ethanol | byjus.com, masterorganicchemistry.com |

Modifications of the Imidazole Heterocycle

The imidazole ring itself is an aromatic heterocycle that offers opportunities for further functionalization. Reactions can be directed to the remaining sp²-hybridized nitrogen atom (N-3) or to the carbon atoms of the ring (C-2, C-4, and C-5).

With the N-1 position occupied by the acetic acid tert-butyl ester group, the remaining nitrogen at the N-3 position is available for quaternization via alkylation or arylation. This reaction converts the neutral 1-substituted imidazole into a positively charged 1,3-disubstituted imidazolium (B1220033) salt. nih.govrsc.org These salts are a prominent class of ionic liquids and precursors to N-heterocyclic carbenes (NHCs).

N-alkylation is typically achieved through a direct Sₙ2 reaction with an alkylating agent, such as an alkyl halide (e.g., alkyl iodide), in a suitable solvent like toluene (B28343) or acetonitrile (B52724). nih.govrsc.org

N-arylation of the N-3 position is more challenging and generally requires transition metal catalysis. An effective method employs a copper catalyst, such as copper(II) acetate (B1210297) (Cu(OAc)₂), to facilitate the coupling of the 1-substituted imidazole with an arylating agent like a diaryliodonium salt or an arylboronic acid. organic-chemistry.orgrsc.org These reactions have been shown to tolerate a variety of functional groups, including esters, making them applicable to the subject compound. organic-chemistry.org

| Reaction Type | Reagents | Product Type | Reference(s) |

| N-Alkylation | Alkyl Halide (e.g., R-I) | 1,3-Dialkylimidazolium Salt | nih.gov, rsc.org |

| N-Arylation | Diaryliodonium Salt, Cu(OAc)₂ catalyst | 1-Alkyl-3-arylimidazolium Salt | organic-chemistry.org |

| N-Arylation | Arylboronic Acid | 1-Alkyl-3-arylimidazolium Salt | rsc.org |

Direct functionalization of the C-H bonds on the imidazole ring allows for the introduction of a wide range of substituents. The regioselectivity of these reactions is governed by the inherent electronic properties of the ring. The C-2 proton is the most acidic, while the C-4 and C-5 positions are more susceptible to electrophilic attack. nih.govglobalresearchonline.netnih.gov

Substitution at C-2: The acidity of the C-2 proton enables its selective removal by a strong base, a process known as deprotonation or lithiation. nih.govyoutube.com Treatment with an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) generates a 2-lithioimidazole intermediate. This potent nucleophile can then react with various electrophiles to install a substituent exclusively at the C-2 position. youtube.com Additionally, radical bromination using N-bromosuccinimide (NBS) has been shown to selectively introduce a bromine atom at the C-2 position. youtube.com

Substitution at C-4 and C-5: Electrophilic aromatic substitution reactions, such as halogenation and nitration, typically occur at the C-4 and/or C-5 positions. nih.govuobabylon.edu.iq For example, iodination can be achieved using iodine in an alkaline solution, leading to substitution at the 4 and 5 positions. uobabylon.edu.iqsci-hub.se Palladium-catalyzed direct C-H arylation methods have also been developed, showing a general preference for initial reaction at the C-5 position over the C-2 position. nih.gov By employing specific protecting groups and reaction conditions, sequential and regioselective arylation of all three C-H bonds can be achieved. nih.gov

| Position | Reaction Type | Reagents | Typical Substituent Introduced | Reference(s) |

| C-2 | Deprotonation/Electrophilic Quench | 1. n-BuLi or LDA 2. Electrophile (e.g., R-X) | Various (Alkyl, Acyl, etc.) | youtube.com, nih.gov |

| C-2 | Radical Halogenation | N-Bromosuccinimide (NBS) | Bromine | youtube.com |

| C-4/C-5 | Electrophilic Halogenation | I₂, NaOH(aq) | Iodine | uobabylon.edu.iq, sci-hub.se |

| C-4/C-5 | Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) | uobabylon.edu.iq |

| C-5 (then C-2/C-4) | Pd-Catalyzed C-H Arylation | Aryl Halide, Pd catalyst, Base | Aryl group | nih.gov |

Reactions Involving the Alpha-Carbon of the Acetate Group

The alpha-carbon of the acetate group in this compound is positioned between two electron-withdrawing groups: the imidazol-1-yl-oxo group and the tert-butyl ester carbonyl group. This structural arrangement significantly increases the acidity of the alpha-protons, making them susceptible to deprotonation by a suitable base to form a stabilized enolate. This enolate is a key reactive intermediate for a range of carbon-carbon bond-forming reactions.

Enolate Formation and Subsequent Alkylation:

Treatment of this compound with a non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride, is expected to generate the corresponding enolate. This nucleophilic enolate can then react with various electrophiles, primarily alkyl halides, in an SN2 fashion to introduce alkyl substituents at the alpha-carbon. The choice of base, solvent, and temperature can influence the efficiency and selectivity of this alkylation reaction.

Table 1: Hypothetical Alkylation Reactions of this compound

| Entry | Electrophile | Base | Proposed Product |

| 1 | Methyl iodide | LDA | tert-butyl 2-(1H-imidazol-1-yl)-2-oxo-propanoate |

| 2 | Benzyl (B1604629) bromide | NaH | tert-butyl 2-(1H-imidazol-1-yl)-2-oxo-3-phenylpropanoate |

| 3 | Allyl bromide | KHMDS | tert-butyl 2-(1H-imidazol-1-yl)-2-oxopent-4-enoate |

Aldol (B89426) and Claisen-type Condensations:

The enolate derived from this compound can also participate in classic condensation reactions. In an aldol-type reaction, the enolate would add to the carbonyl group of an aldehyde or ketone to form a β-hydroxy-α-(imidazol-1-yl-oxo) ester derivative. Subsequent dehydration of this aldol adduct could lead to the formation of an α,β-unsaturated system.

Similarly, a Claisen-type condensation with another ester molecule could potentially occur, although the steric hindrance of the tert-butyl group and the nature of the N-acyl imidazole moiety might influence the feasibility and outcome of such a reaction.

Michael Addition:

As a soft nucleophile, the enolate of this compound is a candidate for Michael addition (conjugate addition) to α,β-unsaturated carbonyl compounds. This reaction would result in the formation of a 1,5-dicarbonyl compound, providing a route to more complex molecular architectures. The success of this reaction would depend on the relative reactivity of the enolate and the Michael acceptor.

Multi-Component Reactions for Complex Molecule Assembly

Multi-component reactions (MCRs) are powerful synthetic tools that allow the formation of complex molecules from three or more starting materials in a single synthetic operation. The structural features of this compound suggest its potential utility as a building block in certain MCRs, particularly those that can accommodate an acidic component or a carbonyl-containing fragment.

Potential Role in Passerini and Ugi Reactions:

While direct experimental evidence is not prominently available in the literature, the carboxylic acid precursor, Imidazol-1-yl-oxo-acetic acid, could theoretically participate as the acid component in both the Passerini and Ugi reactions. The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. The Ugi reaction is a four-component reaction involving a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to yield a bis-amide.

In a hypothetical scenario, if the tert-butyl ester of the title compound were to be hydrolyzed in situ or if the corresponding carboxylic acid were used, it could be incorporated into the framework of these MCRs, leading to the synthesis of complex peptide-like structures containing an imidazole moiety.

Table 2: Hypothetical Multi-Component Reactions Involving an Imidazol-1-yl-oxo-acetic Acid Moiety

| Reaction | Components | Potential Product Scaffold |

| Passerini | Imidazol-1-yl-oxo-acetic acid, Aldehyde, Isocyanide | α-(Imidazol-1-yl-oxo-acetoxy) carboxamide |

| Ugi | Imidazol-1-yl-oxo-acetic acid, Aldehyde, Amine, Isocyanide | N-acyl-α-amino acid amide with an imidazol-1-yl-oxo-acetyl group |

Participation in Biginelli-type Reactions:

The Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidinones, typically involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea. While this compound is not a traditional β-ketoester, its activated methylene (B1212753) group could potentially allow it to act as the active methylene component in a Biginelli-type condensation under specific catalytic conditions. This would offer a novel route to dihydropyrimidinone derivatives bearing an imidazol-1-yl-oxo-acetyl substituent. The feasibility of such a reaction would need to be experimentally verified, as the reactivity of N-acyl imidazoles in this context is not well-documented.

Role in Advanced Organic Synthesis and Methodology Development

Imidazol-1-YL-oxo-acetic acid tert-butyl ester as a Versatile Synthetic Intermediate

The utility of this compound stems from its role as a stable, yet reactive, building block. The tert-butyl group acts as a protecting group for the carboxylic acid, preventing it from undergoing unwanted reactions while modifications are made to other parts of the molecule or during the introduction of the imidazole (B134444) moiety. This ester is typically synthesized via the N-alkylation of imidazole with a haloacetate ester, such as tert-butyl chloroacetate (B1199739) or tert-butyl bromoacetate (B1195939). nih.govresearchgate.netajgreenchem.com

This compound is fundamentally an intermediate in the synthesis of functionalized imidazole-containing heterocyclic compounds. The primary product derived from this ester is imidazol-1-yl-acetic acid, which is generated through the cleavage of the tert-butyl ester group. ajgreenchem.combeilstein-journals.org This resulting acid is a key precursor for further chemical transformations. The synthesis of the ester itself represents a crucial step in constructing N-substituted imidazole derivatives, which are a common feature in many biologically active compounds.

Table 1: Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester

| Reactants | Base/Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Imidazole, tert-butyl bromoacetate | KOH-K₂CO₃ / BBDE Cl | - | 50% | nih.gov |

| Imidazole, tert-butyl chloroacetate | K₂CO₃ | Ethyl Acetate (B1210297) | 75% | researchgate.net |

Applications in Methodology Development (excluding drug development)

The synthesis and subsequent reactions of this compound have been a platform for developing new and improved synthetic methodologies. Research has focused on making the production of its derivatives more efficient, cost-effective, and environmentally friendly.

One area of development is the N-alkylation step. Traditional methods often require organic solvents. ajgreenchem.com To address environmental concerns, a solvent-free protocol for the N-alkylation of imidazole with tert-butyl chloroacetate has been developed. ajgreenchem.comajgreenchem.com This "green chemistry" approach minimizes the use of hazardous solvents, simplifying the work-up procedure and reducing environmental impact. ajgreenchem.comajgreenchem.com

Table 2: Methodologies for tert-Butyl Ester Cleavage

| Reagent | Solvent | Key Advantage | Reference |

|---|---|---|---|

| Titanium tetrachloride (TiCl₄) | Dichloromethane | Non-aqueous cleavage, avoids aqueous workup | nih.govresearchgate.net |

| Methanesulfonic acid | Chlorobenzene | Enables a one-pot synthesis to the final product | researchgate.net |

Catalytic Applications as a Ligand or Organocatalyst Component (if relevant literature exists)

Based on a review of available scientific literature, there is no significant evidence to suggest that this compound is directly used as a ligand for metal catalysts or as a primary component in organocatalysis. Its utility is overwhelmingly documented as a synthetic intermediate rather than as a catalytic species.

Computational and Theoretical Studies of Imidazol 1 Yl Oxo Acetic Acid Tert Butyl Ester

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are pivotal in elucidating the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations, known as conformations. These theoretical approaches provide insights that complement experimental data, offering a deeper understanding of molecular behavior.

Geometry Optimization and Energetic Profiles

Such experimental structures serve as an excellent starting point for geometry optimization using computational methods like Density Functional Theory (DFT) or ab initio calculations. These methods would theoretically determine the most stable (lowest energy) conformation of the molecule in the gas phase, which can then be compared with the solid-state crystal structure to understand the effects of crystal packing forces.

Table 1: Crystal Data and Structure Refinement for Imidazol-1-yl-oxo-acetic acid tert-butyl ester

| Parameter | Value |

| Empirical formula | C₉H₁₄N₂O₂ |

| Formula weight | 182.22 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 10.558 (2) |

| b (Å) | 9.287 (2) |

| c (Å) | 11.047 (2) |

| β (°) | 117.157 (4) |

| Volume (ų) | 963.9 (4) |

| Z | 4 |

Conformational Analysis of Ester and Imidazole (B134444) Moieties

The conformation of this compound is characterized by the spatial relationship between the imidazole ring and the tert-butyl ester group. Experimental studies have determined a significant dihedral angle between the imidazole ring and the acetate (B1210297) O—C=O plane.

In the solid state, the dihedral angle is reported to be 80.54 (12)°. This twisted conformation is likely a result of minimizing steric hindrance between the bulky tert-butyl group and the imidazole ring. Computational conformational analysis, by systematically rotating the bonds connecting the imidazole and ester moieties, could provide a potential energy surface, illustrating the energetic barriers between different conformations and confirming the most stable arrangement. In the crystal, molecules are interconnected through pairs of C—H···O hydrogen bonds, which form centrosymmetric dimers.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilicity).

Specific FMO calculations for this compound have not been detailed in the available literature. However, a general application of FMO theory would suggest that the nitrogen atoms of the imidazole ring, with their lone pairs of electrons, would contribute significantly to the HOMO, making them potential sites for electrophilic attack. The carbonyl carbons of the oxo-acetic acid moiety would be expected to have a large coefficient in the LUMO, rendering them susceptible to nucleophilic attack.

Charge Distribution and Reactivity Site Prediction

Computational methods such as Natural Bond Orbital (NBO) analysis can provide a detailed picture of the charge distribution within a molecule. This analysis calculates the partial charges on each atom, offering a quantitative measure of the molecule's polarity and identifying electron-rich and electron-deficient centers.

While a specific NBO analysis for this compound is not present in the searched literature, it can be hypothesized that the oxygen atoms of the carbonyl and ester groups would possess significant negative partial charges due to their high electronegativity. Conversely, the carbonyl carbon atoms and the carbon atoms of the imidazole ring attached to nitrogen would likely carry positive partial charges. These charge distributions are crucial in predicting the molecule's reactivity, for instance, in reactions with electrophiles or nucleophiles.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the activation energy, which governs the reaction rate.

The synthesis of this compound involves the reaction of imidazole with tert-butyl chloroacetate (B1199739). A computational study of this reaction could elucidate the transition state structure and provide insights into the reaction mechanism, such as whether it proceeds via an SN2 or another pathway. For example, the cleavage of the tert-butyl ester group, a common transformation for this compound, has been proposed to proceed through a mechanism involving titanium tetrachloride (TiCl₄). Computational modeling could be employed to investigate the energetics of this proposed mechanism, providing theoretical support for the experimental observations. However, to date, no specific computational studies modeling the reaction pathways of this compound have been found in the reviewed scientific literature.

Transition State Analysis of Ester Cleavage

The cleavage of the tert-butyl ester group in this compound is a critical reaction, often necessary to reveal the carboxylic acid functionality for further synthetic transformations. Computational transition state analysis can elucidate the mechanistic pathway of this process, particularly for acid-catalyzed hydrolysis.

The acid-catalyzed hydrolysis of a tert-butyl ester typically proceeds through a mechanism involving the formation of a stable tert-butyl cation. Theoretical calculations can map the potential energy surface of this reaction, identifying the key intermediates and transition states. A plausible mechanism for the cleavage of a tert-butyl ester mediated by titanium tetrachloride (TiCl₄) involves the interaction of the ester oxygen with the Lewis acid, facilitating the cleavage of the C-O bond. semanticscholar.orgnih.gov

Key Computational Findings:

Reaction Coordinate: The reaction coordinate would typically involve the protonation of the carbonyl oxygen (or coordination to a Lewis acid), followed by the nucleophilic attack of water on the carbonyl carbon, and finally the departure of the tert-butyl group.

Transition State Geometry: The geometry of the transition state would likely show an elongated C-O bond to the tert-butyl group and the formation of a new bond between the carbonyl carbon and the incoming nucleophile.

Activation Energy: Calculation of the activation energy provides a quantitative measure of the reaction barrier, allowing for the comparison of different catalytic conditions (e.g., different acids or solvents).

Below is a hypothetical data table summarizing the kind of results that would be obtained from a transition state analysis for the acid-catalyzed cleavage of the ester.

| Parameter | Calculated Value (Hypothetical) | Description |

| Activation Energy (ΔG‡) | 15-25 kcal/mol | The free energy barrier for the rate-determining step, indicating the kinetic feasibility of the reaction. |

| Transition State (TS) Geometry | Trigonal bipyramidal-like | The arrangement of atoms at the highest point of the energy barrier. |

| Key Bond Distances in TS | C-O(tBu): ~2.0 Å; C-O(H₂O): ~1.8 Å | Elongated ester bond and forming nucleophile bond. |

| Imaginary Frequency | -350 to -450 cm⁻¹ | A negative frequency in the vibrational analysis confirming the structure as a true transition state. |

Investigation of Selectivity in N-Alkylation

While this compound is already an N-substituted imidazole, further alkylation at the remaining nitrogen (N-3) is possible. However, the existing substituent at N-1 significantly influences the electronic and steric environment of the imidazole ring, thereby affecting the regioselectivity of a second alkylation.

Computational studies can predict the most likely site of alkylation by evaluating the activation energies for the reaction at each nitrogen. Factors that influence the selectivity include steric hindrance from the existing substituent and the incoming alkylating agent, as well as electronic effects that modulate the nucleophilicity of the nitrogen atoms. otago.ac.nz Electron-withdrawing groups, such as the oxo-acetic acid tert-butyl ester group, can deactivate the imidazole ring towards electrophilic attack. otago.ac.nz The more remote nitrogen atom is often rendered the least deactivated. otago.ac.nz

Factors Influencing N-Alkylation Selectivity:

| Factor | Influence on Selectivity |

| Steric Hindrance | The bulky tert-butyl ester group can sterically hinder the approach of an alkylating agent to the adjacent N-3 position, favoring alkylation at a less hindered site if one were available. otago.ac.nz |

| Electronic Effects | The electron-withdrawing nature of the substituent at N-1 reduces the nucleophilicity of the entire imidazole ring, but the effect is more pronounced at the adjacent N-3. |

| Tautomeric Form | In unsymmetrical imidazoles, the tautomeric equilibrium can significantly influence the product ratio in "neutral" alkylation conditions. otago.ac.nz |

Spectroscopic Parameter Prediction Methodologies (e.g., NMR, IR, MS)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural elucidation and characterization of molecules like this compound. researchgate.netuokerbala.edu.iq

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using Density Functional Theory (DFT) calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. uncw.eduresearchgate.net These calculations provide theoretical chemical shifts that, when compared with experimental data, can confirm the structure of the molecule.

IR Spectroscopy: The vibrational frequencies in an IR spectrum can be calculated using quantum chemical methods. These calculations can help in assigning the absorption bands to specific vibrational modes of the molecule, such as the C=O stretching of the ester and the C-N stretching of the imidazole ring.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can be used to predict the fragmentation patterns of the molecule upon ionization. By calculating the energies of different fragmentation pathways, the most likely fragments can be identified, aiding in the interpretation of experimental mass spectra.

A summary of computational approaches for spectroscopic prediction is provided below.

| Spectroscopy | Computational Method | Predicted Parameters |

| NMR | DFT with GIAO | Chemical shifts (δ), coupling constants (J) |

| IR | DFT, Hartree-Fock | Vibrational frequencies (cm⁻¹), intensities |

| MS | Quantum chemistry (for fragmentation energies) | Mass-to-charge ratios (m/z) of likely fragments |

Solvation Effects and Thermodynamic Calculations of Reactions

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for these solvation effects to provide more accurate predictions of reaction thermodynamics and kinetics.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. researchgate.net This is more computationally intensive but allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in protic solvents. nih.gov

For reactions involving this compound, such as its hydrolysis, thermodynamic calculations can predict the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These values determine the spontaneity and equilibrium position of the reaction. Quantum chemical calculations on imidazole derivatives have been used to study the effects of hydration on hydrogen bonding and interaction energies. nih.gov

The table below illustrates the type of thermodynamic data that can be obtained from computational studies.

| Thermodynamic Parameter | Description |

| ΔG (Gibbs Free Energy) | Indicates the spontaneity of a reaction. A negative value signifies a spontaneous process. |

| ΔH (Enthalpy) | Represents the heat change of a reaction. A negative value (exothermic) or positive value (endothermic) can be calculated. |

| ΔS (Entropy) | Measures the change in disorder of the system during a reaction. |

| Solvation Free Energy | The change in free energy when a molecule is transferred from the gas phase to a solvent, indicating its solubility and the solvent's influence on its stability. |

Analytical and Spectroscopic Methodologies for Characterization of Imidazol 1 Yl Oxo Acetic Acid Tert Butyl Ester and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for the characterization of organic molecules. For the target compound, a suite of NMR experiments would be employed to assign the proton and carbon signals and to confirm the presence of the key functional groups: the imidazole (B134444) ring, the oxo-acetic acid moiety, and the tert-butyl ester.

The ¹H NMR spectrum of Imidazol-1-yl-oxo-acetic acid tert-butyl ester is expected to exhibit distinct signals corresponding to the protons of the imidazole ring and the tert-butyl group. The protons on the imidazole ring would likely appear as singlets in the aromatic region of the spectrum. The nine equivalent protons of the tert-butyl group would be expected to produce a sharp singlet in the upfield region, typically around 1.5 ppm.

Expected ¹H NMR Data:

Imidazole Protons: Signals in the downfield region (δ 7.0-8.5 ppm).

tert-Butyl Protons: A singlet at approximately δ 1.5 ppm, integrating to 9H.

The ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. The spectrum would be expected to show signals for the carbonyl carbons of the oxo-acetic acid and the ester groups, the carbons of the imidazole ring, and the carbons of the tert-butyl group. The carbonyl carbons are characteristically found in the highly deshielded region of the spectrum.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl | ~160-170 |

| Oxo Carbonyl | ~170-180 |

| Imidazole C=N | ~135-145 |

| Imidazole C=C | ~115-130 |

| Quaternary Carbon (tert-butyl) | ~80-85 |

To definitively assign all proton and carbon signals and to establish the connectivity between the different fragments of the molecule, two-dimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this molecule, it would primarily confirm the through-bond coupling within the imidazole ring system, if any are present.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the imidazole CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR experiment for this structure. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include the correlation from the imidazole protons to the oxo-carbonyl carbon, and from the tert-butyl protons to the ester carbonyl carbon and the quaternary carbon, thus confirming the entire molecular structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This accurate mass measurement allows for the calculation of the elemental formula, providing strong evidence for the compound's identity and purity.

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be used to induce fragmentation of the molecule. The analysis of the resulting fragment ions can provide valuable structural information. Key expected fragmentation pathways would include:

Loss of the tert-butyl group: A prominent fragmentation would be the loss of a tert-butyl cation or a neutral isobutylene (B52900) molecule, leading to a significant fragment ion.

Decarbonylation: The loss of carbon monoxide (CO) from the oxo-acetyl moiety is another plausible fragmentation pathway.

Cleavage of the N-acyl bond: The bond between the imidazole nitrogen and the carbonyl group could cleave, resulting in fragments corresponding to the imidazole ring and the tert-butyl oxoacetate moiety.

By analyzing these characteristic fragments, the connectivity of the imidazole ring to the oxo-acetic acid tert-butyl ester can be unequivocally confirmed.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups present in "this compound" and its derivatives. By analyzing the vibrational modes of the molecule, specific structural features can be confirmed. While comprehensive spectral data for the title compound is not extensively published, characteristic absorption bands can be predicted based on its constituent functional groups and data from closely related structures like imidazol-1-yl-acetic acid hydrochloride.

The key functional groups in "this compound" include the imidazole ring, a carbonyl group (C=O) from the oxo-acetic acid moiety, and another carbonyl group within the tert-butyl ester. The tert-butyl group itself and the C-N and C-O single bonds also exhibit characteristic vibrations.

Expected characteristic vibrational frequencies are summarized in the table below. For instance, the C=O stretching vibrations of the ester and the adjacent carbonyl group are expected to appear in the region of 1700-1750 cm⁻¹. The C-H stretching vibrations of the imidazole ring and the tert-butyl group would likely be observed around 2850-3150 cm⁻¹. mdpi.com The imidazole ring itself will have characteristic C=C and C=N stretching vibrations between 1400 and 1600 cm⁻¹.

For the related derivative, imidazol-1-yl-acetic acid hydrochloride, reported IR data includes peaks at 3064, 2945, 2869, and 1732 cm⁻¹, corresponding to C-H and C=O stretching vibrations, respectively. researchgate.net These values provide a reference point for interpreting the spectra of the title ester.

Table 1: Predicted IR and Raman Active Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Imidazole Ring | C-H stretch | 3150 - 3000 |

| C=N stretch | 1600 - 1480 | |

| C=C stretch | 1500 - 1400 | |

| Ring breathing | 1300 - 1000 | |

| Carbonyl (oxo) | C=O stretch | ~1720 |

| Carbonyl (ester) | C=O stretch | ~1740 |

| tert-Butyl Group | C-H stretch (asymmetric) | ~2960 |

| C-H stretch (symmetric) | ~2870 | |

| C-H bend | 1470 - 1365 | |

| Methylene (B1212753) Bridge | C-H stretch | 2950 - 2850 |

| Ether Linkage | C-O stretch | 1300 - 1000 |

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are indispensable for monitoring the synthesis of "this compound" and for assessing its purity. Thin-Layer Chromatography (TLC) is typically employed for rapid, qualitative reaction monitoring, while High-Performance Liquid Chromatography (HPLC) is used for precise quantitative analysis and purity determination. um.edu.mysigmaaldrich.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring